2-Butyl-5-methylbenzene-1,3-diol
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Overview
Description
2-Butyl-5-methylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method starts with the bromination of 4-isopropylbenzaldehyde to obtain 3,5-dibromo-4-isopropylbenzaldehyde. This intermediate is then subjected to methoxylation using sodium methoxide, followed by demethylation with pyridine to yield 3,5-dihydroxy-4-isopropylbenzaldehyde. Subsequent esterification and Wittig reaction steps lead to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Butyl-5-methylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butyl-5-methylbenzene-1,3-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. The compound may also interact with specific molecular targets and pathways involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzene-1,3-diol: Similar structure but with two methyl groups instead of butyl and methyl.
5-Methylbenzene-1,3-diol (Orcinol): Contains a single methyl group and two hydroxyl groups.
Uniqueness
2-Butyl-5-methylbenzene-1,3-diol is unique due to the presence of both butyl and methyl substituents, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and industrial applications compared to its analogs .
Properties
CAS No. |
41395-25-9 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-butyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-9-10(12)6-8(2)7-11(9)13/h6-7,12-13H,3-5H2,1-2H3 |
InChI Key |
ZQAGMWKKYVHQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1O)C)O |
Origin of Product |
United States |
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